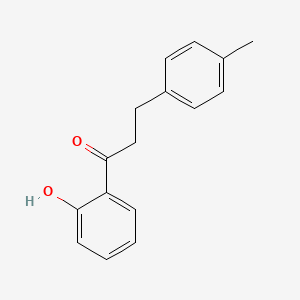
N'-(3-chloro-phenyl)-N,N-dimethyl-acetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-chloro-phenyl)-N,N-dimethyl-acetamidine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a dimethylacetamidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-phenyl)-N,N-dimethyl-acetamidine typically involves the reaction of 3-chloroaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-chloroaniline and N,N-dimethylacetamide.
Catalyst: A suitable catalyst such as a Lewis acid.
Reaction Conditions: The reaction is typically conducted at elevated temperatures and may require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of N’-(3-chloro-phenyl)-N,N-dimethyl-acetamidine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include steps for purification and isolation of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-chloro-phenyl)-N,N-dimethyl-acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(3-chloro-phenyl)-N,N-dimethyl-acetamide, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N’-(3-chloro-phenyl)-N,N-dimethyl-acetamidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-(3-chloro-phenyl)-N,N-dimethyl-acetamidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide .
- N-(3-chlorophenethyl)-4-nitrobenzamide .
- 2-chloro-N-(3-chlorophenyl)nicotinamide .
Uniqueness
N’-(3-chloro-phenyl)-N,N-dimethyl-acetamidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chloro-substituted phenyl ring and dimethylacetamidine moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
3239-92-7 |
|---|---|
Formule moléculaire |
C10H13ClN2 |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
N'-(3-chlorophenyl)-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C10H13ClN2/c1-8(13(2)3)12-10-6-4-5-9(11)7-10/h4-7H,1-3H3 |
Clé InChI |
RYQOCMLDBOZFRD-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC(=CC=C1)Cl)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




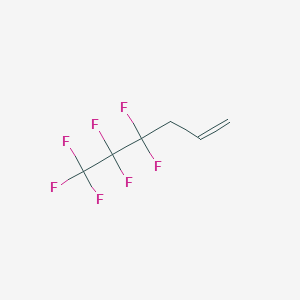

![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
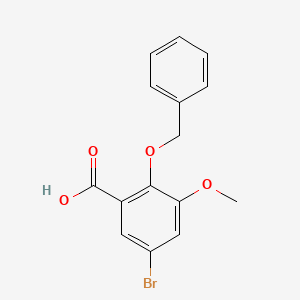
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)
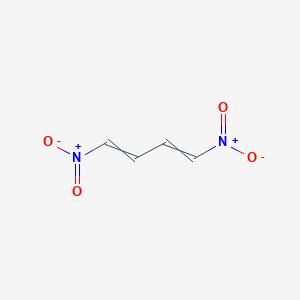
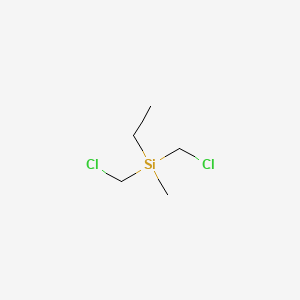
![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)

![Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-](/img/structure/B14751218.png)

